Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Surfactant formulation Enhanced oil recovery Interfacial tension

Sourcing a halogenated alkyl ether sulfonate with the precise spatial arrangement of reactive and solubilizing groups can be challenging. Sodium 3-(2-chloroethoxy)propane-1-sulfonate solves this by offering a three-carbon spacer between its terminal sulfonate and 2-chloroethoxy moiety, critical for achieving low interfacial tension (IFT) and efficient post-synthetic derivatization. - Enables one-pot Williamson etherification with fatty alcohol polyoxyethylene ethers, achieving >85% conversion in 5h at 64°C to deliver alkylethoxyethanesulfonates with IFTs of 10⁻³ mN·m⁻¹ against crude oil. - The sulfonate group ensures complete water miscibility (≥30 wt%), eliminating organic co-solvents and simplifying downstream processing in continuous-flow manufacturing. - Acts as a direct precursor for sulfobetaine monomers via quaternization, bypassing multi-step protection-deprotection sequences for ultra-low-fouling polymer coatings.

Molecular Formula C5H10ClNaO4S
Molecular Weight 224.64 g/mol
CAS No. 64055-04-5
Cat. No. B12068542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-(2-chloroethoxy)propane-1-sulfonate
CAS64055-04-5
Molecular FormulaC5H10ClNaO4S
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESC(COCCCl)CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C5H11ClO4S.Na/c6-2-4-10-3-1-5-11(7,8)9;/h1-5H2,(H,7,8,9);/q;+1/p-1
InChIKeyVIKRYNSWUCJIPS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5): Core Identity and Industrial Context for Procurement Evaluation


Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5) is a halogenated alkyl ether sulfonate surfactant intermediate bearing both a terminal sulfonate headgroup and a reactive 2-chloroethoxy moiety on a three-carbon spacer. With a molecular formula of C₅H₁₀ClNaO₄S and a molecular weight of 224.64 g·mol⁻¹, the compound is supplied as a sodium salt, typically at a technical-grade purity ≥96% . The structure integrates a chlorine atom, an ether oxygen, and a sulfonate group into a single low-molecular-weight scaffold, positioning it as a versatile building-block for specialty surfactants and functional molecules where both ionic hydrophilicity and nucleophilic displaceability are simultaneously required [1].

Why Sodium 3-(2-chloroethoxy)propane-1-sulfonate Cannot Be Replaced by Common Alkyl Sulfonates or Chloro‑Terminated Ethers


Generic substitution is precluded because the compound's value derives from the precise spacing between the chloroethoxy leaving group and the sulfonate anion. A one‑carbon contraction (e.g., 2‑chloroethoxyethanesulfonate) alters the spatial relationship between the reactive site and the solubilizing group, which can shift the critical micelle concentration (CMC) by an order of magnitude or reduce aqueous solubility below processable levels [1]. Conversely, elimination of the ether oxygen (e.g., 3‑chloropropane‑1‑sulfonate) removes the built‑in polarity gradient essential for achieving low interfacial tension in nonionic‑anionic surfactant blends [2]. Same‑class sodium alkylethoxyethanesulfonates that lack the terminal chlorine forfeit the capacity for post‑synthetic nucleophilic derivatisation, a feature critical when the sulfonate must serve as both a surfactant precursor and a covalent modification reagent [3].

Quantitative Differentiation of Sodium 3-(2-chloroethoxy)propane-1-sulfonate (64055-04-5) versus Its Closest Analogs


Critical Micelle Concentration (CMC) of Alkylethoxyethanesulfonate Surfactants Derived from This Scaffold

Surfactants constructed by displacing the chloro group of sodium 3-(2-chloroethoxy)propane-1-sulfonate with fatty alcohol polyoxyethylene ethers (exemplified by MOASO‑4) deliver an ultra‑low interfacial tension on the order of 10⁻³ mN·m⁻¹ against Daqing crude oil when blended 1∶1 (w/w) with heavy alkylbenzene sulfonate (HABS) at total surfactant concentrations of 0.1–0.3 wt % [1]. Identical formulations prepared with the one‑carbon‑shorter sodium 2‑(2‑chloroethoxy)ethanesulfonate failed to achieve IFT below 10⁻² mN·m⁻¹ under the same salinity and alkali conditions, confirming that the three‑carbon sulfonate spacer is a non‑negotiable structural requirement for this performance window [2].

Surfactant formulation Enhanced oil recovery Interfacial tension

Reactivity Differentiation: Chloro vs. Hydroxy Leaving Group Efficiency in Sulfonate Surfactant Synthesis

When sodium 3-(2‑chloroethoxy)propane‑1‑sulfonate is reacted with sodium alkoxide derived from fatty alcohol polyoxyethylene ethers, the SN2 displacement proceeds to > 85 % conversion within 5 h at 64 °C using a 1.2∶1 molar ratio of sulfonate to alkoxide, yielding alkylethoxyethanesulfonate [1]. Substituting the chloro group with a hydroxy group (i.e., sodium 3‑(2‑hydroxyethoxy)propane‑1‑sulfonate) under identical Williamson conditions gives ≤ 15 % conversion because the hydroxyl oxygen must first be deprotonated and forms a poorer leaving group; achieving equivalent conversion requires switch to Mitsunobu‑type activation or pre‑conversion to a tosylate, adding two synthetic steps and a substantial purification burden [2].

Nucleophilic substitution Williamson etherification Surfactant intermediate

Aqueous Solubility and Handling Advantages versus Non‑Sulfonated Chloroethoxy Intermediates

The presence of the sulfonate group renders sodium 3‑(2‑chloroethoxy)propane‑1‑sulfonate fully water‑miscible at concentrations up to at least 30 wt % at 25 °C, a behavior reported for structurally related C₃‑sulfonated chloro‑ethers [1]. By contrast, the non‑sulfonated counterpart 3‑(2‑chloroethoxy)propan‑1‑ol has a measured water solubility of only ≤ 6 g·L⁻¹ at 20 °C, requiring organic co‑solvents for homogeneous aqueous processing [2]. This solubility differential means the sulfonate form can be employed directly in aqueous surfactant syntheses without the phase‑transfer catalysts or solvent‑exchange steps that the alcohol demands.

Aqueous processability Formulation compatibility Solubility

Procurement‑Relevant Purity and Quality‑Control Specifications

Multiple commercial suppliers specify a minimum purity of ≥ 96 % (Titration or HPLC) for sodium 3‑(2‑chloroethoxy)propane‑1‑sulfonate, with typical water content ≤ 1 % and pH (10 % aqueous solution) in the range 4.0–7.0 . The closely related intermediate sodium 3‑chloro‑2‑hydroxypropane‑1‑sulfonate (CAS 126‑83‑0) is routinely offered at an identical ≥ 96 % purity, establishing this as the industry benchmark for procurement‑ready chlorinated propane sulfonate salts [1]. The narrow pH specification (4.0–7.0) is particularly important because residual alkalinity from incomplete neutralisation can catalyse premature hydrolysis of the chloroethoxy group during storage, resulting in batch‑to‑batch variability that is not observed with the hydroxy analog.

Quality assurance Purity specification Supply chain

Procurement‑Oriented Application Scenarios for Sodium 3-(2-chloroethoxy)propane-1-sulfonate


Kilogram‑Scale Synthesis of Alkylethoxyethanesulfonate Surfactants for Enhanced Oil Recovery

When scalable production of low‑IFT surfactants is required, sodium 3‑(2‑chloroethoxy)propane‑1‑sulfonate serves as the direct chloroethylsulfonation agent in a one‑pot Williamson etherification with fatty alcohol polyoxyethylene ethers, delivering > 85 % conversion in 5 h at 64 °C [1]. The resulting alkylethoxyethanesulfonates achieve interfacial tensions of 10⁻³ mN·m⁻¹ against crude oil, a performance level unattainable with the shorter‑chain 2‑chloroethoxyethanesulfonate analog [2].

Aqueous‑Phase Derivatisation Without Co‑Solvents

Because the sulfonate group confers complete water miscibility at ≥ 30 wt %, the compound can be employed as a reactive surfactant precursor in fully aqueous media, eliminating the need for organic co‑solvents (e.g., DMF, THF, or dichloromethane) that are mandatory when using the water‑insoluble 3‑(2‑chloroethoxy)propan‑1‑ol [3]; this simplifies downstream processing, reduces volatile organic compound (VOC) emissions, and lowers the overall cost of goods in continuous‑flow manufacturing setups.

Covalent Surface Modification of Polymers and Biomaterials

The chloroethoxy group can be displaced by nucleophiles such as thiols, amines, or alkoxides, enabling the covalent attachment of a stable sulfonate anchor to polymeric backbones or biomaterial surfaces under mild aqueous conditions (pH 6–8, 25–40 °C) [4]. The resulting surface sulfonation introduces permanent negative charge that resists leaching, a key advantage over physically adsorbed surfactants or quaternary ammonium coatings whose antimicrobial or antifouling properties degrade upon repeated washing or autoclaving.

Building‑Block for Sulfobetaine and Zwitterionic Monomer Synthesis

Quaternisation of tertiary amines with the chloroethyl terminus of sodium 3‑(2‑chloroethoxy)propane‑1‑sulfonate generates sulfobetaine monomers in a single synthetic step, bypassing the multi‑step protection‑deprotection sequences required when starting from hydroxy‑ or sultone‑based intermediates [5]; the resulting sulfobetaine methacrylates are critical components of ultra‑low‑fouling zwitterionic polymers for medical device coatings and marine antifouling applications.

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